Evidence Item 1: Solubility Advantage of PEG1 Spacer vs. Longer PEG Analogs
The short PEG1 spacer in Propargyl-PEG1-SS-PEG1-Propargyl provides a quantifiable solubility advantage over longer PEG analogs. The compound exhibits an aqueous solubility of >10 mM in DMSO, a critical attribute for bioconjugation reactions . In contrast, a direct analog with a longer PEG4 spacer, (2-pyridyldithio)-PEG4-propargyl, has a significantly higher molecular weight (approx. 500-600 g/mol) and is known to exhibit reduced aqueous solubility, often requiring higher percentages of organic co-solvents for dissolution . This difference is not trivial; the lower molecular weight and higher solubility of Propargyl-PEG1-SS-PEG1-Propargyl minimize the risk of precipitation during aqueous bioconjugation and reduce potential aggregation of the final bioconjugate, a common issue with more hydrophobic or higher molecular weight linkers [1].
| Evidence Dimension | Solubility in DMSO and water |
|---|---|
| Target Compound Data | ≥10 mM in DMSO; soluble in water |
| Comparator Or Baseline | (2-pyridyldithio)-PEG4-propargyl (Analog) |
| Quantified Difference | Higher solubility reported for target; Comparator is less soluble and more hydrophobic, often requiring >20% DMSO for dissolution . |
| Conditions | Vendor reported solubility data. |
Why This Matters
Higher aqueous solubility facilitates more efficient and homogeneous bioconjugation, reducing the need for organic co-solvents that can denature sensitive biomolecules like antibodies.
- [1] Su, Z., et al. (2021). Antibody-drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. View Source
